molecular formula C22H23NO4 B6285325 rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis CAS No. 2137631-73-1

rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis

Cat. No.: B6285325
CAS No.: 2137631-73-1
M. Wt: 365.4 g/mol
InChI Key: HTDIEBAPWFRHFZ-CABCVRRESA-N
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Description

rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis, is a complex organic compound It's often explored in synthetic chemistry due to its stereochemistry and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized using various routes, typically involving the cyclization of a precursor molecule followed by the introduction of the substituents. A common method might start with a cyclopentane derivative, which is then functionalized through a series of reactions such as halogenation, substitution, and esterification. Specific conditions, such as temperature, solvents, and catalysts, will vary depending on the chosen synthetic pathway.

Industrial Production Methods: In an industrial setting, large-scale production would require optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactors, which allow for precise control over reaction parameters and can improve scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, potentially at the cyclopentyl ring or the fluorenyl moiety.

  • Reduction: : Reductive conditions can affect the carboxyl group or other functional groups, altering the compound's structure and reactivity.

  • Substitution: : Various substitution reactions can be employed to introduce new functional groups, particularly on the cyclopentyl ring.

Common Reagents and Conditions:
  • Oxidizing agents: : potassium permanganate, chromium trioxide

  • Reducing agents: : sodium borohydride, lithium aluminum hydride

  • Substituents: : alkyl halides, nucleophiles like amines or thiols

Major Products: The major products will depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions will introduce new groups like amines or ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound serves as a useful intermediate in organic synthesis, enabling the creation of more complex molecules through its functional groups and stereochemistry.

Biology and Medicine:

Industry: In industry, derivatives of this compound could be used in the manufacture of polymers, agrochemicals, or as a precursor in the production of more complex materials.

Mechanism of Action

Molecular Targets: The mechanism by which this compound exerts its effects will vary depending on its application. In a biological context, it could interact with enzymes or receptors, altering their activity through binding interactions facilitated by its functional groups and stereochemistry.

Pathways Involved: Pathways could include metabolic processes if used as a drug, or chemical transformation pathways in industrial applications, where it acts as a reactant or catalyst.

Comparison with Similar Compounds

Similar Compounds:

  • 2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid: : This compound is similar but differs in its stereochemistry.

  • 2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid: : Similar in structure but with a cyclohexyl ring instead of a cyclopentyl ring.

There you go! That’s your deep dive into rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis. Fascinating stuff, right?

Properties

CAS No.

2137631-73-1

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid

InChI

InChI=1S/C22H23NO4/c24-21(25)12-14-9-10-15(11-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)/t14-,15+/m1/s1

InChI Key

HTDIEBAPWFRHFZ-CABCVRRESA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(CC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Purity

95

Origin of Product

United States

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